molecular formula C26H34O2 B038093 4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate CAS No. 122230-64-2

4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Cat. No.: B038093
CAS No.: 122230-64-2
M. Wt: 378.5 g/mol
InChI Key: NSTGOKYXHMLIQL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pyrenophorol undergoes various chemical reactions, including:

    Oxidation: Pyrenophorol can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in pyrenophorol.

    Substitution: Substitution reactions can introduce new functional groups into the pyrenophorol molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Pyrenophorol is part of a group of macrodiolides that include similar compounds such as:

Pyrenophorol’s uniqueness lies in its specific stereochemistry and the range of biological activities it exhibits, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-pentylphenyl) 4-(4-ethylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O2/c1-3-5-6-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTGOKYXHMLIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633049
Record name 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122230-64-2
Record name 4-Pentylphenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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